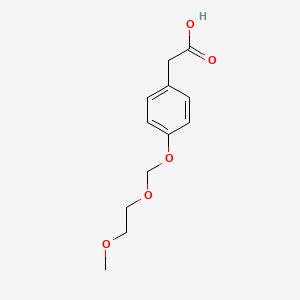
Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,5-dimethoxyphenyl group attached to a 3-hydroxypropionate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,5-dimethoxyphenyl)-3-hydroxypropionic acid with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents such as phosphorus tribromide can be used to replace the methoxy groups with halogens.
Major Products Formed
Oxidation: 3-(3,5-Dimethoxyphenyl)-3-oxopropionate
Reduction: 3-(3,5-Dimethoxyphenyl)-3-hydroxypropanol
Substitution: 3-(3,5-Dihalophenyl)-3-hydroxypropionate
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It can be used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond to produce the corresponding acid and alcohol. The pathways involved in these reactions are typically enzyme-mediated and depend on the specific enzyme and conditions present.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropionate: This compound has a similar structure but with methoxy groups at different positions on the phenyl ring.
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropionate: This compound is an oxidized form of this compound.
3,4-Dimethoxyphenethylamine: This compound is structurally related but belongs to the class of amines rather than esters.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C13H18O5 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
ethyl 3-(3,5-dimethoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H18O5/c1-4-18-13(15)8-12(14)9-5-10(16-2)7-11(6-9)17-3/h5-7,12,14H,4,8H2,1-3H3 |
InChI-Schlüssel |
IBSROAJBYYKOGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)OC)OC)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-tert-butylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8506739.png)


![4-[3-(4-Methoxyphenyl)pentan-3-yl]-2-methylphenol](/img/structure/B8506753.png)










